molecular formula C24H40N2O6 B613671 Boc-l-lys(ivdde)-oh CAS No. 862847-44-7

Boc-l-lys(ivdde)-oh

Cat. No.: B613671
CAS No.: 862847-44-7
M. Wt: 452,6 g/mole
InChI Key:
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Description

Boc-l-lys(ivdde)-oh: is a derivative of lysine, an essential amino acid. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and an ivdde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group. These protecting groups are commonly used in peptide synthesis to prevent unwanted reactions at specific functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-l-lys(ivdde)-oh typically involves the protection of the amino and carboxyl groups of lysine. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base, such as triethylamine. The ivdde group is introduced using 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl chloride in the presence of a base like pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Scientific Research Applications

Chemistry: Boc-l-lys(ivdde)-oh is widely used in peptide synthesis as a protected lysine derivative. It allows for the selective introduction of lysine into peptide chains without unwanted side reactions .

Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins. It is also used in the production of peptide-based vaccines and diagnostic agents .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of Boc and ivdde protecting groups, which provide enhanced stability and selectivity in peptide synthesis. This combination allows for more efficient and selective synthesis of complex peptides compared to other protected lysine derivatives .

Properties

IUPAC Name

(2S)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O6/c1-15(2)12-17(20-18(27)13-24(6,7)14-19(20)28)25-11-9-8-10-16(21(29)30)26-22(31)32-23(3,4)5/h15-16,27H,8-14H2,1-7H3,(H,26,31)(H,29,30)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJNRXWJRREUMO-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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